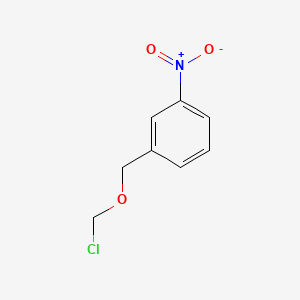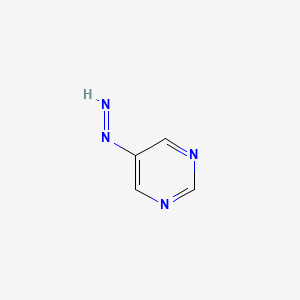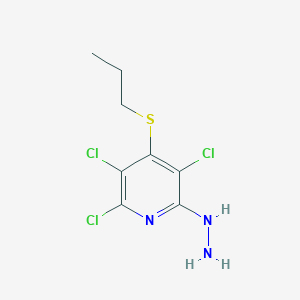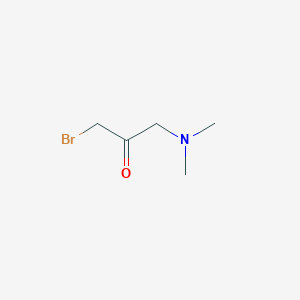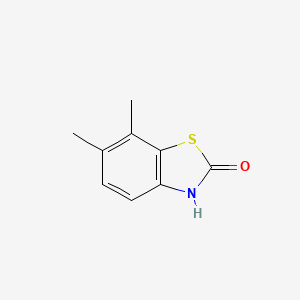
2(3H)-Benzothiazolone,6,7-dimethyl-(9ci)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(3H)-Benzothiazolone,6,7-dimethyl-(9ci) is a heterocyclic organic compound that belongs to the benzothiazolone family. This compound is characterized by a benzene ring fused to a thiazole ring, with two methyl groups attached at the 6th and 7th positions. Benzothiazolones are known for their diverse biological activities and are used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzothiazolone,6,7-dimethyl-(9ci) typically involves the cyclization of o-aminothiophenol derivatives with appropriate carbonyl compounds. One common method includes the reaction of 2-aminothiophenol with acetic anhydride in the presence of a catalyst to form the benzothiazolone ring. The reaction conditions often require refluxing the mixture in an organic solvent such as acetic acid.
Industrial Production Methods
Industrial production of 2(3H)-Benzothiazolone,6,7-dimethyl-(9ci) may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction parameters and yields higher purity products. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-quality compounds.
Analyse Des Réactions Chimiques
Types of Reactions
2(3H)-Benzothiazolone,6,7-dimethyl-(9ci) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted benzothiazolones, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
2(3H)-Benzothiazolone,6,7-dimethyl-(9ci) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2(3H)-Benzothiazolone,6,7-dimethyl-(9ci) involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, disrupt cellular processes, and modulate signaling pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular functions and therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2(3H)-Benzothiazolone: Lacks the methyl groups at the 6th and 7th positions.
6-Methyl-2(3H)-Benzothiazolone: Has a single methyl group at the 6th position.
7-Methyl-2(3H)-Benzothiazolone: Has a single methyl group at the 7th position.
Uniqueness
2(3H)-Benzothiazolone,6,7-dimethyl-(9ci) is unique due to the presence of two methyl groups, which can influence its chemical reactivity, biological activity, and physical properties. These structural differences can lead to variations in solubility, stability, and interaction with biological targets, making it a distinct compound with specific applications.
Propriétés
Numéro CAS |
80689-21-0 |
|---|---|
Formule moléculaire |
C9H9NOS |
Poids moléculaire |
179.24 g/mol |
Nom IUPAC |
6,7-dimethyl-3H-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C9H9NOS/c1-5-3-4-7-8(6(5)2)12-9(11)10-7/h3-4H,1-2H3,(H,10,11) |
Clé InChI |
OTLGEWGTPFUDCJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(C=C1)NC(=O)S2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




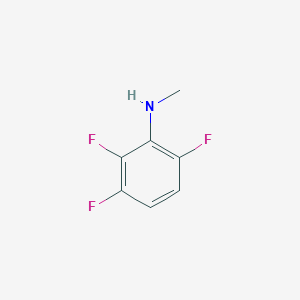

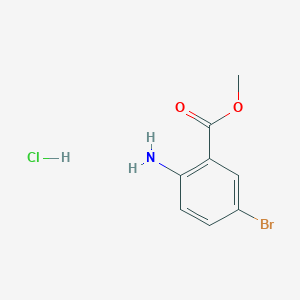

![6-(3-Bromo-phenyl)-imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13804328.png)
![(1R,7S)-10-oxa-4-thiatricyclo[5.2.1.02,6]decane-3,5-dione](/img/structure/B13804341.png)
